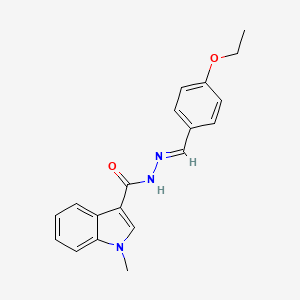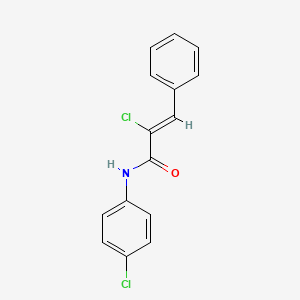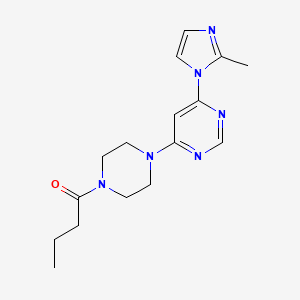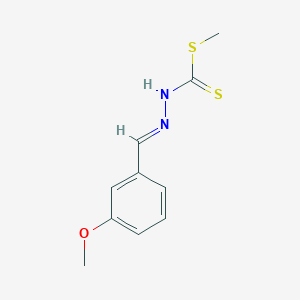
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide, also known as EMIH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMIH is a hydrazone derivative of indole, which is a common pharmacophore in many drugs. EMIH has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has been found to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that promote inflammation. It has also been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. In addition, N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various assays. However, there are also limitations to its use. N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has low solubility in water, which can make it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its efficacy.
Future Directions
There are several future directions for research on N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide. One area of interest is in the development of N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide derivatives with improved solubility and bioavailability. Another area of interest is in the study of N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide's mechanism of action, which could provide insights into its potential applications in various diseases. Additionally, N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide could be further studied in preclinical and clinical trials to evaluate its safety and efficacy as a potential therapeutic agent.
Synthesis Methods
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide can be synthesized through a multi-step reaction process. The first step involves the synthesis of 1-methyl-1H-indole-3-carbohydrazide, which is then reacted with 4-ethoxybenzaldehyde to produce N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide. The reaction is catalyzed by a base, and the product is purified through recrystallization.
Scientific Research Applications
N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N'-(4-ethoxybenzylidene)-1-methyl-1H-indole-3-carbohydrazide has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-15-10-8-14(9-11-15)12-20-21-19(23)17-13-22(2)18-7-5-4-6-16(17)18/h4-13H,3H2,1-2H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIQONJXEHZXOK-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-indole-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5534134.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5534142.png)
![3-(4-methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5534146.png)

![N-(2-furylmethyl)-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5534155.png)
![2-[(2-chlorophenyl)(4H-1,2,4-triazol-4-ylamino)methyl]-4-fluorophenol](/img/structure/B5534160.png)
![N-2-pyridinyl-2-(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylthio)acetamide](/img/structure/B5534166.png)

![butyl (4aS*,7aR*)-4-(2-pyridinylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5534177.png)
![6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5534186.png)

